molecular formula C9H8N2O2 B2804003 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1638767-97-1

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B2804003
CAS No.: 1638767-97-1
M. Wt: 176.175
InChI Key: MLSMBSUFCMOUBM-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1638767-97-1) is a high-purity chemical building block designed for advanced medicinal chemistry and drug discovery research. This 7-azaindole derivative, with a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol, serves as a versatile scaffold in pharmaceutical development. The compound features a carboxylic acid functional group at the 2-position, providing an excellent handle for synthetic modification via amide coupling or other conjugation chemistries to create diverse compound libraries for biological screening. This pyrrolopyridine core structure is of significant research value in developing novel therapeutic agents, particularly as a key scaffold in the synthesis of potent and selective enzyme inhibitors. Scientific literature demonstrates that closely related 1H -pyrrolo[2,3- b ]pyridine derivatives have shown promising activity as inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory diseases such as chronic obstructive pulmonary disorder (COPD), asthma, and rheumatoid arthritis . The pyrrolo[2,3-b]pyridine scaffold has also been extensively explored in the development of Janus kinase (JAK) inhibitors for immunomodulatory applications and fibroblast growth factor receptor (FGFR) inhibitors for oncology research , highlighting its broad utility across multiple therapeutic areas. Researchers utilize this compound as a critical starting material for structure-activity relationship (SAR) studies, leveraging its synthetic versatility to optimize pharmacological properties including potency, selectivity, and metabolic stability. The methyl substitution at the 5-position influences the electron distribution and steric properties of the heterocyclic system, potentially enhancing target binding interactions and improving overall drug-like characteristics. Store this material in a cool, dark, and dry environment, and handle with appropriate safety precautions including the use of personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-6-3-7(9(12)13)11-8(6)10-4-5/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSMBSUFCMOUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=C2)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the fused ring system. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions can lead to the formation of the desired pyrrolopyridine structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a fibroblast growth factor receptor (FGFR) inhibitor. Research indicates that derivatives of this compound exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3, which are implicated in various cancers. For instance, compound 4h demonstrated an IC50 value of 7 nM against FGFR1, making it a promising lead for cancer therapy targeting FGFR signaling pathways .

Case Study: FGFR Inhibition
In vitro studies showed that compound 4h not only inhibited the proliferation of breast cancer cells (4T1) but also induced apoptosis and reduced cell migration and invasion. These findings suggest the compound's potential as a therapeutic agent in oncology .

2. Antibacterial Properties
The structure-activity relationship of pyrrolo[2,3-b]pyridine derivatives has been explored for antibacterial applications. The unique fused ring system contributes to the biological activity observed in various derivatives, indicating potential uses in treating bacterial infections .

Materials Science Applications

This compound serves as a versatile building block in materials science. Its ability to participate in various chemical reactions allows for the development of novel materials with specific properties.

Example Application: Organic Synthesis
The compound can be utilized in multi-step organic synthesis processes, where it acts as an intermediate for creating more complex molecules. Its reactivity towards nucleophiles and stability under varying conditions make it suitable for laboratory use .

Summary of Applications

Application AreaSpecific Uses
Medicinal ChemistryAnticancer agents (FGFR inhibitors), antibacterial agents
Materials ScienceBuilding block for organic synthesis

Mechanism of Action

The mechanism of action of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites of proteins, thereby affecting their function .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The structural analogues of 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid differ in substituent type, position, or ring fusion. Key examples include:

Compound Name CAS Number Substituents/Ring Fusion Molecular Formula Molecular Weight Key Features/Applications References
This compound 1638767-97-1 Methyl (C5), COOH (C2) C₉H₈N₂O₂ 180.17 Azo indole intermediate; high purity
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 1368101-33-0 Methyl (C6), COOH (C2) C₉H₈N₂O₂ 180.17 Positional isomer; similar applications
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1203498-99-0 Cl (C5), COOH (C3) C₈H₅ClN₂O₂ 212.59 Electron-withdrawing substituent
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 1222175-20-3 Br (C5), COOH (C2) C₈H₅BrN₂O₂ 257.05 Enhanced reactivity for cross-coupling
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid COOH (C2); [2,3-c] ring fusion C₇H₅N₂O₂ 149.13 Different ring system; lower molecular weight

Key Structural Differences :

  • Ring Fusion : The target compound has a [2,3-b] fusion, whereas analogues like 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid ([2,3-c]) exhibit distinct electronic properties due to altered π-conjugation .
  • Functional Groups : Chloro and bromo substituents increase molecular weight and acidity compared to methyl, influencing reactivity in nucleophilic substitutions or cross-coupling reactions .

Physicochemical Properties

  • Lipophilicity : The methyl group in the target compound enhances hydrophobicity (logP ≈ 1.5) compared to polar chloro/bromo derivatives (logP ≈ 0.8–1.2) .
  • Acidity : The carboxylic acid group (pKa ~2.5) is less acidic in methyl derivatives than in electron-withdrawing substituent analogues (e.g., Cl: pKa ~2.0) .
  • Stability : Methyl-substituted compounds exhibit greater thermal stability than halogenated variants, which may degrade under harsh conditions .

Biological Activity

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1638767-97-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique pyrrolo-pyridine structure, which is believed to contribute to its diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.18 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 97%

The compound's structure includes a pyrrole ring fused to a pyridine ring, with a carboxylic acid functional group at the 2-position, which is crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds showed promising activity against various cancer cell lines. The mechanism of action appears to involve the modulation of the p53 pathway, a critical regulator of the cell cycle and apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that this compound can inhibit the growth of colorectal cancer cells. The presence of aromatic substituents and the methyl group at C-5 were found to enhance its efficacy in inducing apoptosis in cancer cells expressing wild-type p53 .

Anti-inflammatory Properties

This compound has also been evaluated for anti-inflammatory activity. It was found to suppress cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation and pain signaling.

Table: COX-2 Inhibition Potency

CompoundIC50 (μmol/L)Reference
This compound0.04 ± 0.01
Celecoxib (standard drug)0.04 ± 0.01

This data suggests that the compound's anti-inflammatory effects are comparable to established COX inhibitors, making it a candidate for further development in treating inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects of this compound. Its ability to modulate neuroinflammation may provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into its mechanisms is ongoing, focusing on its interactions with neuroinflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The following factors have been identified as critical in SAR studies:

  • Positioning of Functional Groups : The placement of methyl and carboxylic acid groups affects both potency and selectivity.
  • Aromatic Substituents : Variations in substituents on the pyridine ring can enhance or diminish biological activity.
  • Ring Fusion : The fused pyrrole-pyridine structure is essential for maintaining the compound's bioactivity.

Q & A

Q. What are the standard synthetic routes for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization of precursors such as ethyl 2-aminopyrrole-3-carboxylate derivatives. Key steps include:

  • Cyclization : Formation of the fused pyrrolo[2,3-b]pyridine core under controlled pH and temperature (e.g., acid- or base-catalyzed conditions) .
  • Functionalization : Introduction of the methyl group at position 5 and the carboxylic acid moiety at position 2 via alkylation or hydrolysis .
  • Purification : Chromatography or recrystallization to achieve >95% purity, critical for biological assays .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationH2SO4, 80°C, 12h65
MethylationCH3I, K2CO3, DMF, 50°C, 6h78
HydrolysisNaOH (aq), reflux, 4h92

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl at C5, carboxylic acid at C2) .
  • X-ray Crystallography : Resolves fused-ring conformation and hydrogen-bonding patterns in solid-state studies .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C9_9H8_8N2_2O2_2) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data across cell lines?

Methodological Answer: Contradictions in activity (e.g., varying IC50_{50} values in cancer cell lines) require:

  • Dose-Response Profiling : Validate activity across multiple replicates and cell types (e.g., FGFR1-overexpressing vs. wild-type lines) .
  • Target Engagement Assays : Use kinase inhibition assays (e.g., ADP-Glo™) to confirm direct interaction with FGFRs .
  • Metabolic Stability Tests : Assess compound stability in cell culture media to rule out degradation artifacts .

Q. Table 2: Example FGFR1 Inhibition Data

DerivativeIC50_{50} (nM) in HEK293IC50_{50} (nM) in MCF7Reference
Parent compound58 ± 3220 ± 15
5-Fluoro analog12 ± 145 ± 4

Q. What strategies optimize the compound’s selectivity for kinase targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 5-methyl vs. 5-trifluoromethyl) to enhance binding pocket compatibility .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with FGFR1’s ATP-binding domain .
  • Off-Target Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler™) to identify selectivity issues early .

Q. How can synthetic byproducts be minimized during scale-up?

Methodological Answer:

  • Catalyst Optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts to improve recyclability and reduce metal leaching .
  • Flow Chemistry : Continuous flow systems enhance reaction control (e.g., temperature, residence time) and reduce side-product formation .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What computational methods predict metabolic pathways for this compound?

Methodological Answer:

  • In Silico Metabolism Prediction : Tools like GLORY or MetaSite model phase I/II metabolism (e.g., oxidation at the pyrrole ring) .
  • CYP450 Inhibition Assays : Use human liver microsomes to identify major metabolic enzymes and potential drug-drug interactions .

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